molecular formula C6H10Br2O2 B076689 2,6-Dibromohexanoic acid CAS No. 13137-43-4

2,6-Dibromohexanoic acid

Cat. No.: B076689
CAS No.: 13137-43-4
M. Wt: 273.95 g/mol
InChI Key: DQULMCCESHRDMR-UHFFFAOYSA-N
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Description

2,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of hexanoic acid, where two hydrogen atoms at the 2nd and 6th positions are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or phosphorus pentachloride (PCl5). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2nd and 6th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where hexanoic acid is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dibromohexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-dibromohexanoic acid involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2,4-Dibromohexanoic acid
  • 2,6-Dichlorohexanoic acid
  • 2,6-Diiodohexanoic acid

Comparison: 2,6-Dibromohexanoic acid is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro and iodo analogs. Bromine atoms are less reactive than iodine but more reactive than chlorine, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dibromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULMCCESHRDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325553
Record name 2,6-dibromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13137-43-4
Record name 13137-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dibromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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